Hidrocloruro de metdilazina

Descripción general

Descripción

El hidrocloruro de metdilazina es un compuesto de fenotiazina con actividad antihistamínica. Se utiliza principalmente en el tratamiento de diversas dermatosis para aliviar el prurito. El this compound es un antihistamínico de primera generación con propiedades anticolinérgicas y es conocido por su eficacia en el alivio temporal de síntomas como estornudos, ojos llorosos y con picazón, y goteo nasal debido a la fiebre del heno y otras alergias respiratorias superiores .

Mecanismo De Acción

El hidrocloruro de metdilazina ejerce sus efectos uniéndose al receptor H1 de la histamina. Esta unión bloquea la acción de la histamina endógena, lo que posteriormente conduce al alivio temporal de los síntomas provocados por la histamina. Los objetivos moleculares involucrados incluyen los receptores H1 de la histamina en las células efectoras del tracto gastrointestinal, los vasos sanguíneos y el tracto respiratorio .

Aplicaciones Científicas De Investigación

El hidrocloruro de metdilazina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza en el estudio de derivados de fenotiazina y sus propiedades químicas.

Biología: El this compound se utiliza en investigación biológica para estudiar sus efectos sobre los receptores de histamina y su papel en las reacciones alérgicas.

Medicina: Se utiliza en el tratamiento de trastornos cutáneos pruriginosos y como antihistamínico para aliviar los síntomas de la fiebre del heno y otras alergias.

Industria: El this compound se utiliza en la formulación de productos farmacéuticos y como intermedio en la síntesis de otros compuestos químicos

Análisis Bioquímico

Biochemical Properties

Methdilazine hydrochloride acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .

Cellular Effects

In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils. Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Methdilazine hydrochloride, by binding to the histamine H1 receptor, blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Molecular Mechanism

The mechanism of action of Methdilazine hydrochloride involves its binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

El hidrocloruro de metdilazina se puede sintetizar mediante una serie de reacciones químicas que involucran derivados de fenotiazina y pirrolidina. La síntesis implica la reacción de 10H-fenotiazina con cloruro de 1-metil-3-pirrolidinilmetil en condiciones específicas para formar metdilazina, que luego se convierte en su sal de hidrocloruro .

Métodos de Producción Industrial

En entornos industriales, el this compound se produce haciendo reaccionar fenotiazina con cloruro de 1-metil-3-pirrolidinilmetil en presencia de un disolvente y un catalizador adecuados. La mezcla de reacción se purifica luego mediante cristalización u otras técnicas de separación para obtener el producto final con alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de metdilazina experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su síntesis y modificación para diferentes aplicaciones .

Reactivos y Condiciones Comunes

Oxidación: El this compound se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados del this compound, que se pueden utilizar para diferentes aplicaciones terapéuticas e industriales .

Comparación Con Compuestos Similares

Compuestos Similares

Clorpromazina: Otro derivado de fenotiazina con propiedades antipsicóticas y antihistamínicas.

Prometazina: Un antihistamínico de primera generación con propiedades anticolinérgicas similares.

Trimeprazina: Un antihistamínico utilizado para indicaciones similares al hidrocloruro de metdilazina

Singularidad

El this compound es único debido a su afinidad de unión específica para los receptores H1 de la histamina y su eficacia para aliviar los trastornos cutáneos pruriginosos. Su combinación de propiedades antihistamínicas y anticolinérgicas lo hace particularmente útil en el tratamiento de reacciones alérgicas y síntomas relacionados .

Actividad Biológica

Methdilazine hydrochloride is a phenothiazine derivative primarily recognized for its potent antihistaminic properties. This compound functions as an antagonist of the histamine H1 receptor, making it effective in alleviating symptoms associated with allergic reactions, such as itching and swelling. This article delves into the biological activity of Methdilazine hydrochloride, highlighting its mechanisms of action, therapeutic applications, side effects, and comparative analysis with other antihistamines.

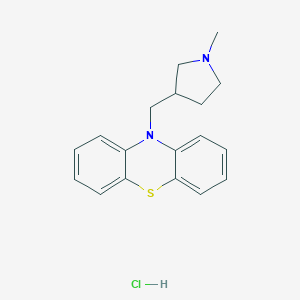

Chemical Structure and Properties

Methdilazine hydrochloride has the chemical formula and is characterized by a thiazine ring system. Its structure allows participation in various chemical reactions typical of phenothiazines, including oxidation and reduction processes that can lead to different metabolites with distinct pharmacological activities .

The primary mechanism by which Methdilazine exerts its effects is through competitive antagonism at the H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. By blocking the action of endogenous histamine, it provides temporary relief from symptoms caused by histamine release during allergic reactions. This includes relief from sneezing, watery eyes, and runny nose associated with hay fever and other upper respiratory allergies .

Therapeutic Applications

Methdilazine hydrochloride is utilized in clinical settings for:

- Treatment of Allergic Conditions : It is effective in managing symptoms related to allergies and dermatoses.

- Antihistaminic Effects : It alleviates pruritus (itching) and reduces vasodilation caused by histamine .

Side Effects and Toxicity

While Methdilazine is effective as an antihistamine, it does come with a range of potential side effects:

- Common Side Effects : Drowsiness, dizziness, dry mouth.

- Severe Reactions : Bradycardia, cardiac arrest, laryngeal edema may occur in rare cases .

- Toxicity : Overdose symptoms can include clumsiness, convulsions, hallucinations, and muscle spasms .

Comparative Analysis with Other Antihistamines

The following table compares Methdilazine hydrochloride with several other common antihistamines:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Methdilazine | C18H21ClN2S | Allergy relief | Specific affinity for H1 receptors; unique side effect profile |

| Chlorpheniramine | C16H19ClN2 | Allergy relief | Shorter half-life; less sedative effect |

| Promethazine | C17H20N2S | Allergy relief; antiemetic | Strong sedative properties; used for motion sickness |

| Diphenhydramine | C17H21N | Allergy relief; sleep aid | Potent sedative effects; commonly used as a sleep aid |

| Hydroxyzine | C21H27ClN2O2 | Anxiety; allergy relief | Anxiolytic properties; longer duration of action |

Methdilazine hydrochloride stands out due to its specific affinity for H1 receptors and its effectiveness in treating various dermatological conditions compared to others primarily focused on allergy relief .

Research Findings and Case Studies

Recent studies have explored the efficacy of Methdilazine hydrochloride in various contexts:

- Antimicrobial Activity : Research indicates that Methdilazine exhibits distinct antimicrobial properties when tested against Mycobacterium tuberculosis in animal models. In vitro studies have shown that it can enhance the activity of traditional antibiotics like isoniazid and streptomycin against resistant strains .

- Electrooxidation Studies : Investigations into the electrooxidation mechanisms of Methdilazine have provided insights into its stability under different conditions. These studies are crucial for understanding its pharmacokinetics and potential interactions with other drugs .

- Stability-Indicating Methods : A study developed a stability-indicating RP-UPLC method for determining Methdilazine in bulk drug forms. The method demonstrated high accuracy and precision, essential for ensuring the quality of pharmaceutical formulations containing this compound .

Propiedades

IUPAC Name |

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEISBKIVLDXSMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S.ClH, C18H21ClN2S | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1982-37-2 (Parent) | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3025548 | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992) | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 63 °F (NTP, 1992), 1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. In addition, the anticholinergic actions of most antihistamines provide a drying effect on the nasal and oral mucosa. /Antihistamines, phenothiazine-derivative/, H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine-induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/, Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine-like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT-TAN, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPYL ALCOHOL | |

CAS No. |

1229-35-2 | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methdilazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1229-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methdilazine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bristaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methdilazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methdilazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0GSO02UEZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

370 to 372 °F (NTP, 1992), 187.5-189 °C | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHDILAZINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.